An In-depth Technical Guide to 2-Chloro-2-methylpropanoic Acid
An In-depth Technical Guide to 2-Chloro-2-methylpropanoic Acid
CAS Number: 594-58-1 Synonyms: α-Chloroisobutyric acid, 2-Chloro-2-methylpropionic acid
This technical guide provides a comprehensive overview of 2-Chloro-2-methylpropanoic acid, a key intermediate in various chemical syntheses. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. This document details its physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on experimental procedures and data presentation.
Physicochemical Properties
2-Chloro-2-methylpropanoic acid is a halogenated carboxylic acid.[1] Its physical state is typically a colorless to pale yellow liquid or a low-melting solid with a pungent odor.[1] It is soluble in water and common organic solvents.[1]
Table 1: Physicochemical Data for 2-Chloro-2-methylpropanoic acid
| Property | Value | Source |
| CAS Number | 594-58-1 | [2] |
| Molecular Formula | C₄H₇ClO₂ | [1][2] |
| Molecular Weight | 122.55 g/mol | [1][2] |
| Melting Point | 27-31 °C | [3] |
| Boiling Point | 77 °C at 10 mmHg | [4] |
| Density | 1.249 g/mL at 25 °C | [4] |
| InChI Key | MYCXCBCDXVFXNE-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)(C(=O)O)Cl | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2][5] |
Synthesis and Experimental Protocols
The primary route for synthesizing 2-Chloro-2-methylpropanoic acid is through the alpha-halogenation of isobutyric acid. The Hell-Volhard-Zelinsky reaction is a classic method for this transformation.
Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction
Objective: To synthesize 2-Chloro-2-methylpropanoic acid from isobutyric acid.
Materials:
-
Isobutyric acid
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)
-
Chlorine (Cl₂) gas
-
Anhydrous conditions
-
Round-bottom flask with reflux condenser and gas inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, place isobutyric acid and a catalytic amount of red phosphorus or a stoichiometric amount of PCl₃. Slowly add thionyl chloride while stirring in a fume hood. Heat the mixture gently under reflux until the evolution of HCl and SO₂ gas ceases. This forms the intermediate, isobutyryl chloride.
-
Chlorination: While maintaining a gentle reflux, bubble dry chlorine gas through the isobutyryl chloride mixture. The reaction is typically irradiated with UV light to facilitate radical chlorination at the alpha-position. Monitor the reaction progress by gas chromatography (GC) or ¹H NMR to observe the formation of the desired product.
-
Hydrolysis: Once the chlorination is complete, cool the reaction mixture. Slowly and carefully add water to the flask to hydrolyze the 2-chloro-2-methylpropanoyl chloride to 2-Chloro-2-methylpropanoic acid. This step is highly exothermic and will release HCl gas.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-Chloro-2-methylpropanoic acid.
Caption: Synthesis of 2-Chloro-2-methylpropanoic acid.
Chemical Reactivity and Applications
The presence of both a carboxylic acid and a tertiary alkyl chloride makes this molecule a versatile building block in organic synthesis. It serves as a precursor in the production of herbicides and pharmaceuticals.[1][6]
Application in Herbicide Synthesis
2-Chloro-2-methylpropanoic acid is used in the preparation of substituted thiophenyluracils, which are known to possess herbicidal properties.[6] The reaction typically involves the esterification of the carboxylic acid followed by nucleophilic substitution of the chlorine atom.
Caption: Role as a building block in herbicide synthesis.
Spectroscopic Characterization
Characterization of 2-Chloro-2-methylpropanoic acid is typically performed using NMR, IR, and mass spectrometry.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A singlet for the two methyl groups (approx. 1.8 ppm). A broad singlet for the carboxylic acid proton (highly variable, >10 ppm). |
| ¹³C NMR | A signal for the methyl carbons (approx. 30 ppm), a signal for the quaternary carbon bearing the chlorine (approx. 70 ppm), and a signal for the carbonyl carbon (approx. 175 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C=O stretch (approx. 1700 cm⁻¹). A C-Cl stretch (approx. 600-800 cm⁻¹). |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 122 and 124 in a ~3:1 ratio, characteristic of a single chlorine atom. Fragmentation would likely show loss of Cl (m/z 87) and COOH (m/z 77). |
Experimental Protocol: Compound Characterization
Objective: To confirm the structure and purity of synthesized 2-Chloro-2-methylpropanoic acid.
Materials:
-
Synthesized product
-
Deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR
-
KBr pellets or salt plates for IR
-
GC-MS system
Procedure:
-
NMR Spectroscopy: Dissolve a small sample of the product in an appropriate deuterated solvent. Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess purity.
-
IR Spectroscopy: Place a thin film of the liquid sample between salt plates or prepare a KBr pellet if the sample is solid. Obtain the IR spectrum to identify key functional groups.
-
Mass Spectrometry: Inject a dilute solution of the sample into a GC-MS system to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Caption: Workflow for analytical characterization.
Safety and Toxicology
2-Chloro-2-methylpropanoic acid is a hazardous substance and must be handled with appropriate safety precautions.[1]
Table 3: GHS Hazard Information
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H318 | Causes serious eye damage | [2] |
| H332 | Harmful if inhaled | [2] |
| H412 | Harmful to aquatic life with long lasting effects | [2] |
It is imperative to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[1] All work should be conducted in a well-ventilated fume hood.[1] Exposure can cause irritation to the skin, eyes, and respiratory system.[1]
References
- 1. CAS 594-58-1: 2-Chloro-2-methylpropanoic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Chloro-2-methylpropanoic acid | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chloro-2-methylpropanoic acid | 594-58-1 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-chloro-2-methylpropionic acid | 594-58-1 [chemicalbook.com]
